molecular formula C31H28F5N7O6S B12392612 GnRH-R antagonist 1

GnRH-R antagonist 1

Número de catálogo: B12392612
Peso molecular: 721.7 g/mol
Clave InChI: DHHVWOROTLFBDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GnRH-R antagonist 1 involves multiple steps, including the optimization of substituents on the core structureCommon reagents used in these reactions include organometallic reagents, halogenating agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

GnRH-R antagonist 1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the core scaffold, which are then further modified to enhance the pharmacological properties of the compound .

Mecanismo De Acción

GnRH-R antagonist 1 exerts its effects by competitively binding to the GnRH receptor, thereby blocking the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones, such as luteinizing hormone and follicle-stimulating hormone, from the pituitary gland. The molecular targets involved include the GnRH receptor and associated signaling pathways, such as the Gq protein pathway .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to GnRH-R antagonist 1 include:

Uniqueness

This compound is unique due to its high binding affinity and potent in vitro antagonistic activity. It is also orally bioavailable and membrane-permeable, making it a promising candidate for therapeutic applications .

Propiedades

Fórmula molecular

C31H28F5N7O6S

Peso molecular

721.7 g/mol

Nombre IUPAC

1-[4-[1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-5-[[methyl-[2-(trifluoromethoxy)ethyl]amino]methyl]-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

InChI

InChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45)

Clave InChI

DHHVWOROTLFBDK-UHFFFAOYSA-N

SMILES canónico

CN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.